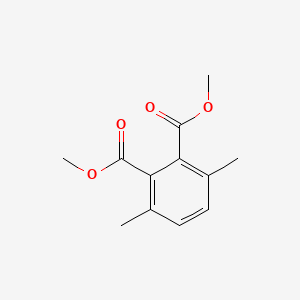
Dimethyl 3,6-dimethylphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,6-dimethylphthalate is an organic compound and a phthalate ester. It is a colorless, oily liquid that is soluble in organic solvents but poorly soluble in water. This compound is used in various applications, including as an insect repellent and in the production of plastics and other consumer products .
Preparation Methods
Dimethyl 3,6-dimethylphthalate is typically synthesized through the esterification of phthalic anhydride with methanol. This reaction can be catalyzed by strong acids such as sulfuric acid or by various Lewis acids, including complexes of titanium, zirconium, or tin. Excess methanol is used to ensure complete conversion, and the remaining methanol is removed by distillation at the end .
Chemical Reactions Analysis
Dimethyl 3,6-dimethylphthalate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into various alcohols.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dimethyl 3,6-dimethylphthalate has a wide range of scientific research applications:
Chemistry: It is used as a plasticizer in the production of polymers and as a stabilizer in solid rocket propellants.
Biology: It is studied for its effects as an endocrine disruptor and its impact on aquatic species.
Medicine: Research is ongoing into its potential therapeutic uses and its effects on human health.
Industry: It is used in the production of consumer products such as cosmetics, inks, soaps, and household cleaning supplies .
Mechanism of Action
The mechanism of action of dimethyl 3,6-dimethylphthalate involves its interaction with various molecular targets and pathways. It can mimic endogenous hormones or inhibit normal hormonal activity, leading to endocrine-disrupting effects. The compound’s effects are mediated through its interaction with steroid hormone receptors and other cellular pathways .
Comparison with Similar Compounds
Dimethyl 3,6-dimethylphthalate is similar to other phthalate esters such as:
- Dimethyl phthalate
- Diethyl phthalate
- Diisobutyl phthalate
- Di-n-butyl phthalate
What sets this compound apart is its specific structure and the unique properties it imparts to the products it is used in. Its low molecular weight and specific ester groups make it particularly effective as a plasticizer and stabilizer .
Properties
IUPAC Name |
dimethyl 3,6-dimethylbenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-7-5-6-8(2)10(12(14)16-4)9(7)11(13)15-3/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIMIKKYEKCCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334342 |
Source


|
| Record name | Dimethyl 3,6-dimethylphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37902-49-1 |
Source


|
| Record name | Dimethyl 3,6-dimethylphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
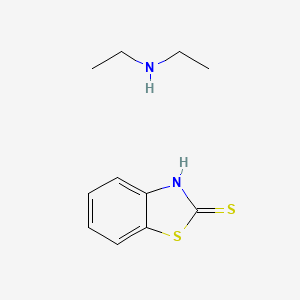
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
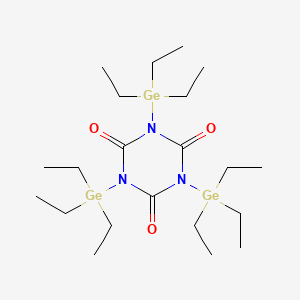
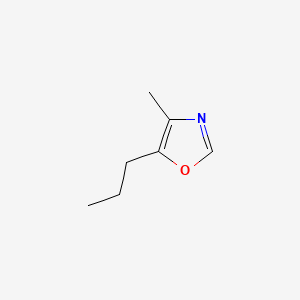
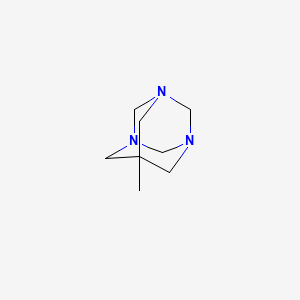
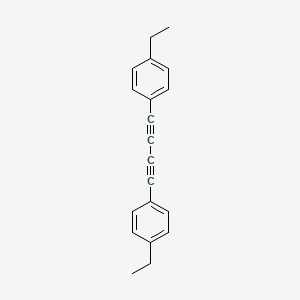
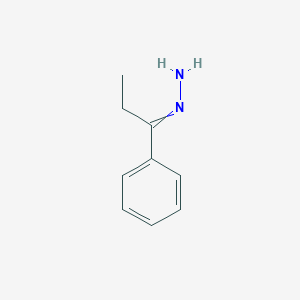
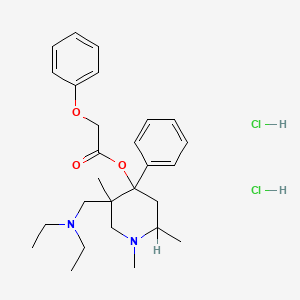
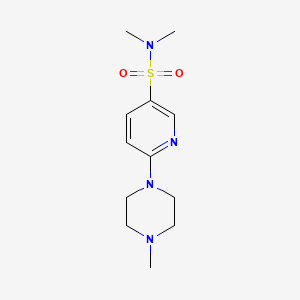

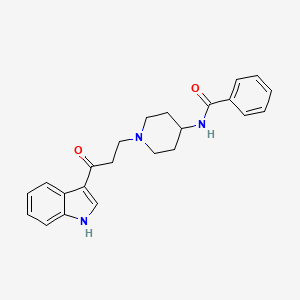
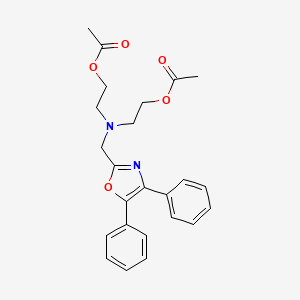
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)

